3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H9IN2O. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of an iodine atom and a propyl group attached to the pyrazole ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde typically involves the iodination of 1-propyl-1H-pyrazole-4-carbaldehyde. One common method is the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted pyrazole derivatives.
Oxidation Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-carboxylic acid.
Reduction Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-methanol.
Scientific Research Applications
3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the iodine atom and the aldehyde group can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
- 3-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde
- 3-Iodo-1-ethyl-1H-pyrazole-4-carbaldehyde
- 3-Iodo-1-butyl-1H-pyrazole-4-carbaldehyde
Comparison: Compared to its similar compounds, 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde has a unique propyl group that can influence its reactivity and binding properties. The length and structure of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
3-iodo-1-propylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAFISWMULRMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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